(E)-3-(5-(2-chlorophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one
Description
(E)-3-(5-(2-chlorophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their wide range of biological activities. This particular compound features a furan ring and a thiophene ring, which are heterocyclic aromatic compounds, along with a chlorophenyl group.
Properties
IUPAC Name |
(E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO2S/c18-14-5-2-1-4-13(14)16-10-8-12(20-16)7-9-15(19)17-6-3-11-21-17/h1-11H/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTGQXFQYUYEAC-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)C3=CC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-(2-chlorophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone.
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Starting Materials
- 2-chlorobenzaldehyde
- 2-acetylthiophene
- 5-(2-chlorophenyl)furan-2-carbaldehyde
-
Reaction Conditions
- Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux conditions
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Procedure
- Mix the starting materials in the presence of the base and solvent.
- Stir the reaction mixture at room temperature or under reflux conditions for several hours.
- After completion, the reaction mixture is poured into ice-cold water to precipitate the product.
- The crude product is filtered, washed, and purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(5-(2-chlorophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H₂) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols or alkanes.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
(E)-3-(5-(2-chlorophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (E)-3-(5-(2-chlorophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(4-chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one
- (E)-3-(5-(2-bromophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one
- (E)-3-(5-(2-methylphenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one
Uniqueness
(E)-3-(5-(2-chlorophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one is unique due to the presence of both furan and thiophene rings, along with a chlorophenyl group. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
(E)-3-(5-(2-chlorophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
Research has indicated that this compound exhibits a variety of biological activities, including:
- Anticancer Properties : Studies have shown that derivatives of chalcones, including this compound, can induce apoptosis in cancer cells. The compound's structure allows it to interact with various molecular targets, potentially leading to the inhibition of cancer cell proliferation.
- Antimicrobial Effects : Certain studies suggest that compounds with similar structures exhibit antimicrobial properties, which may extend to this compound.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in cancer cell metabolism or microbial growth.
- Receptor Binding : It may bind to cellular receptors that regulate cell growth and apoptosis.
- Interference with Cellular Processes : The compound could disrupt cellular signaling pathways essential for cancer cell survival.
Anticancer Activity
A notable study evaluated the anticancer effects against various human cancer cell lines, revealing significant cytotoxicity. For instance, the compound demonstrated an IC50 value comparable to established chemotherapeutics:
These results indicate a promising potential for further development as an anticancer agent.
Case Studies
Research has highlighted several case studies where similar compounds were tested for their biological activities:
- Chalcone Derivatives : A series of chalcone derivatives were synthesized and evaluated for anticancer activity. Results indicated that modifications to the furan and thiophene rings significantly influenced their efficacy against cancer cells .
- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds could induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
